molecular formula C11H17N5O2S B7775387 4,6-dimorpholin-4-yl-1,3,5-triazine-2-thiol

4,6-dimorpholin-4-yl-1,3,5-triazine-2-thiol

Cat. No.: B7775387
M. Wt: 283.35 g/mol
InChI Key: UABCJKPCNYMEPU-UHFFFAOYSA-N
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Description

4,6-Dimorpholin-4-yl-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimorpholin-4-yl-1,3,5-triazine-2-thiol typically involves the nucleophilic substitution of cyanuric chloride with morpholine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction parameters are carefully monitored to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimorpholin-4-yl-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can lead to a variety of substituted triazines with different functional groups .

Scientific Research Applications

4,6-Dimorpholin-4-yl-1,3,5-triazine-2-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-dimorpholin-4-yl-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell proliferation and survival. By inhibiting this pathway, the compound can induce apoptosis and reduce the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-dimorpholin-4-yl-1,3,5-triazine
  • 4,6-Dimethoxy-1,3,5-triazine
  • 2,4,6-Tri{pyrazol-1-yl}-1,3,5-triazine

Uniqueness

4,6-Dimorpholin-4-yl-1,3,5-triazine-2-thiol is unique due to the presence of both morpholine and thiol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar triazine derivatives .

Properties

IUPAC Name

4,6-dimorpholin-4-yl-1,3,5-triazine-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2S/c19-11-13-9(15-1-5-17-6-2-15)12-10(14-11)16-3-7-18-8-4-16/h1-8H2,(H,12,13,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABCJKPCNYMEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)S)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)S)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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